2,4-Dihydroxybenzaldehyde oxime

Description

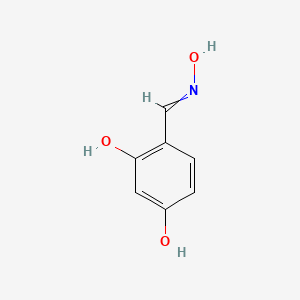

2,4-Dihydroxybenzaldehyde (B120756) oxime, also known as β-resorcylaldoxime, is an organic compound with significant relevance in various fields of chemical research. jacsdirectory.comcymitquimica.com This derivative of 2,4-dihydroxybenzaldehyde belongs to the class of oximes, which are characterized by the C=N-OH functional group. ontosight.aiwikipedia.org Its unique structural features and versatile reactivity have made it a subject of increasing interest for both academic and industrial applications. jacsdirectory.com

Structure

3D Structure

Properties

Molecular Formula |

C7H7NO3 |

|---|---|

Molecular Weight |

153.14 g/mol |

IUPAC Name |

4-(hydroxyiminomethyl)benzene-1,3-diol |

InChI |

InChI=1S/C7H7NO3/c9-6-2-1-5(4-8-11)7(10)3-6/h1-4,9-11H |

InChI Key |

YIAZXUFZAYNWTP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C=NO |

Origin of Product |

United States |

Structural Characteristics and Key Functional Groups

The molecular structure of 2,4-dihydroxybenzaldehyde (B120756) oxime consists of a benzene (B151609) ring substituted with two hydroxyl (-OH) groups at positions 2 and 4, and an oxime (-CH=N-OH) group. ontosight.ai The presence of these functional groups imparts distinct chemical properties to the molecule. jacsdirectory.comontosight.ai The hydroxyl groups contribute to its solubility and ability to form hydrogen bonds, while the oxime group is responsible for its unique reactivity, including participation in condensation reactions and nucleophilic substitutions. ontosight.ai

Table 1: Physicochemical Properties of 2,4-Dihydroxybenzaldehyde Oxime

| Property | Value |

| Molecular Formula | C7H7NO3 chemicalbook.comguidechem.com |

| Molecular Weight | 153.14 g/mol chemicalbook.comguidechem.com |

| Melting Point | 126-128 °C guidechem.com |

| Boiling Point | 578.5 °C at 760 mmHg guidechem.com |

| Density | 1.319 g/cm³ guidechem.com |

| Appearance | White solid wikipedia.org |

Note: Data sourced from various chemical databases and may have slight variations.

Historical Overview of Research and Development

The synthesis of oximes dates back to the 19th century and is typically achieved through the condensation reaction of an aldehyde or ketone with hydroxylamine (B1172632). wikipedia.orgorientjchem.org 2,4-Dihydroxybenzaldehyde (B120756) oxime is synthesized from 2,4-dihydroxybenzaldehyde and hydroxylamine hydrochloride. chemicalbook.com A common laboratory method involves stirring 2,4-dihydroxybenzaldehyde with hydroxylamine hydrochloride in water, followed by the slow addition of an aqueous sodium carbonate solution, resulting in a high yield of the oxime. chemicalbook.com

Early research on similar compounds, such as salicylaldoxime (B1680748), focused on their ability to form complexes with metal ions, leading to their use in analytical chemistry and hydrometallurgy. wikipedia.orgias.ac.in Over time, research expanded to explore the broader applications of dihydroxybenzaldehyde derivatives. The precursor, 2,4-dihydroxybenzaldehyde, has been a key starting material in the synthesis of various compounds, including fluorescent reagents and pharmaceutical intermediates. sigmaaldrich.comchemicalbook.com The development of more efficient synthesis methods, including microwave-assisted techniques and green chemistry approaches, has improved the production of 2,4-dihydroxybenzaldehyde oxime and its derivatives. jacsdirectory.com

Significance in Contemporary Chemical Research

Conventional Synthetic Routes

Conventional methods for synthesizing this compound are well-documented and typically rely on the condensation reaction between the parent aldehyde and hydroxylamine (B1172632) hydrochloride.

Condensation Reactions with Hydroxylamine Hydrochloride

The most common and straightforward synthesis involves the direct reaction of 2,4-dihydroxybenzaldehyde with hydroxylamine hydrochloride. chemicalbook.comyccskarad.com In a typical procedure, 2,4-dihydroxybenzaldehyde is mixed with hydroxylamine hydrochloride in an aqueous medium. chemicalbook.com The reaction is often stirred at room temperature for a designated period to ensure the complete disappearance of the starting materials. chemicalbook.com One specific example reports a high yield of 97% for this compound when the reaction is carried out by stirring the reactants in water, followed by the slow addition of an aqueous sodium carbonate solution. chemicalbook.com The product, being a solid, precipitates out of the reaction mixture and can be isolated by filtration and washing with water. chemicalbook.com This method is favored for its simplicity and high efficiency.

The general reaction scheme is as follows:

C₇H₆O₃ + NH₂OH·HCl → C₇H₇NO₃ + HCl + H₂O

This reaction is a classic example of oxime formation from an aldehyde, a fundamental transformation in organic chemistry. orgsyn.org

Role of Buffering Agents in Oxime Formation

The pH of the reaction medium plays a crucial role in the formation of oximes. The reaction between an aldehyde or ketone and hydroxylamine is reversible and is typically catalyzed by either an acid or a base. To optimize the reaction rate and yield, buffering agents are often employed to maintain the pH within a desired range.

In the synthesis of this compound, bases such as sodium carbonate, sodium acetate (B1210297), or sodium bicarbonate are frequently used. chemicalbook.comgoogle.com For instance, the slow addition of a 0.23 M aqueous sodium carbonate solution to the reaction mixture of 2,4-dihydroxybenzaldehyde and hydroxylamine hydrochloride helps to neutralize the hydrochloric acid formed as a byproduct and maintain a favorable pH for the condensation reaction, leading to a high yield of the desired oxime. chemicalbook.com Similarly, sodium acetate or sodium bicarbonate can be used as alternatives to sodium hydroxide (B78521) in certain solvent systems like ethanol (B145695), THF, or ethyl acetate. google.com The use of these mild bases helps to drive the equilibrium towards the formation of the oxime and minimizes potential side reactions. In some procedures, sodium carbonate is added to a solution of 2,4-dihydroxybenzaldehyde, benzyl (B1604629) chloride, and ethanol, followed by refluxing to achieve the desired product. prepchem.com

Advanced Synthetic Approaches

In recent years, there has been a growing emphasis on developing more efficient and environmentally friendly synthetic methods. This has led to the exploration of advanced approaches such as microwave-assisted synthesis and the application of green chemistry principles.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govnih.gov This technique utilizes microwave energy to heat the reaction mixture rapidly and uniformly, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.govnih.govraco.cat

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. iastate.edu In the context of this compound synthesis, this translates to using less toxic reagents, environmentally benign solvents, and developing more atom-economical reactions.

One approach that aligns with green chemistry principles is the use of water as a solvent, which is a non-toxic and readily available medium. yccskarad.com A study on the synthesis of various aryl oximes demonstrated that the reaction between aryl aldehydes and hydroxylamine hydrochloride can be efficiently carried out in mineral water at room temperature, offering an economical, practical, and environmentally friendly method. ias.ac.in This catalyst-free approach in an aqueous medium represents a significant step towards a greener synthesis of oximes. ias.ac.in

Another green aspect is the development of chemoselective methods. For instance, the use of Hyamine® as a catalyst in an aqueous medium has been shown to be highly chemoselective for the conversion of aldehydes to oximes, with no reaction observed for ketones under the same conditions. yccskarad.com This selectivity avoids the need for protecting groups and reduces the formation of byproducts.

Precursor Synthesis and Regioselectivity

The synthesis of 2,4-dihydroxybenzaldehyde, the precursor to the oxime, is a critical step that often involves considerations of regioselectivity. A common method for its preparation is the Vilsmeier-Haack reaction, which involves the formylation of resorcinol (B1680541). google.comconicet.gov.ar A variation of this reaction utilizes phosphoryl chloride and dimethylformamide in acetonitrile (B52724) at low temperatures to produce a formamidinium chloride salt, which upon crystallization from warm water, yields 2,4-dihydroxybenzaldehyde. google.com This method is noted for its high throughput and cost-effectiveness. google.com

Regioselectivity becomes particularly important when modifications to the 2,4-dihydroxybenzaldehyde structure are desired prior to oxime formation. For example, the selective alkylation of the hydroxyl group at the 4-position is a key transformation for creating various derivatives. nih.gov A cesium bicarbonate-mediated alkylation of 2,4-dihydroxybenzaldehyde in acetonitrile at 80 °C has been reported to provide excellent regioselectivity for the 4-alkylated product with high isolated yields. nih.gov This method offers a significant improvement over traditional alkylation procedures that often result in a mixture of products. nih.gov The ability to selectively functionalize the precursor allows for the synthesis of a diverse range of this compound analogs with tailored properties.

Synthesis of 2,4-Dihydroxybenzaldehyde

A prominent and efficient method for synthesizing 2,4-Dihydroxybenzaldehyde is the Vilsmeier-Haack reaction, starting from resorcinol. chemicalbook.comlookchem.com This formylation reaction can be effectively carried out using different reagent systems. For instance, the use of either phosphorous oxychloride (POCl₃) in dimethylformamide (DMF) or oxalyl chloride in DMF can produce 2,4-Dihydroxybenzaldehyde in high yields, typically ranging from 65% to 75%. chemicalbook.comlookchem.com The process involves the formation of intermediate formamidinium salts which are then converted to the final aldehyde. chemicalbook.com

Key to achieving high yield and purity is maintaining low temperatures during the reaction. For example, when using POCl₃/DMF in acetonitrile, the reaction is cooled to around -15°C during the addition of resorcinol. google.com Similarly, when using the oxalyl chloride-DMF system, the Vilsmeier reagent precipitates and requires higher dilution for effective stirring, with the subsequent addition of resorcinol also occurring at low temperatures. google.com The resulting formamidinium salt is then hydrolyzed to yield 2,4-Dihydroxybenzaldehyde. google.com

Vilsmeier-Haack Synthesis of 2,4-Dihydroxybenzaldehyde

| Reagents | Solvent | Key Conditions | Yield | Reference |

|---|---|---|---|---|

| Phosphorous oxychloride/DMF | Acetonitrile | Reaction cooled to -15°C | 70-75% | chemicalbook.comgoogle.com |

| Oxalyl chloride/DMF | Acetonitrile | Low temperature, higher dilution required | 69-70% | google.com |

| Pyrophosphoryl chloride/DMF | Not specified | Efficient formylation | Not specified | google.com |

Regioselective Functionalization of 2,4-Dihydroxybenzaldehyde Derivatives

The presence of two hydroxyl groups in 2,4-Dihydroxybenzaldehyde presents a challenge in regioselective functionalization. However, methods have been developed to selectively target the hydroxyl group at the 4-position. This selectivity is often attributed to the reduced reactivity of the 2-hydroxyl group, which is involved in an intramolecular hydrogen bond with the adjacent aldehyde group.

A highly effective method for the regioselective alkylation of 2,4-Dihydroxybenzaldehyde involves the use of cesium bicarbonate (CsHCO₃) as a base in acetonitrile at 80°C. google.comprepchem.comuni.lu This approach provides excellent regioselectivity for the 4-hydroxy group and can generate the desired 4-alkoxy-2-hydroxybenzaldehydes in isolated yields of up to 95%. google.comprepchem.comuni.lu The milder basicity of CsHCO₃ compared to stronger carbonate bases minimizes the formation of bis-alkylated side products. google.com

Other conditions have also been developed for regioselective benzylation. One such method employs dry potassium fluoride (B91410) (KF) and benzyl chloride in acetonitrile, heating the mixture to reflux. google.com An alternative approach uses sodium bicarbonate (NaHCO₃) and potassium iodide (KI) in acetonitrile. google.com These methods provide a high-yield route to 4-benzyloxy-2-hydroxybenzaldehyde, a key intermediate in various synthetic processes. google.com The reaction of 2,4-Dihydroxybenzaldehyde with benzyl chloride in ethanol using sodium carbonate as a base also yields the dibenzyloxy derivative. prepchem.com

Regioselective Functionalization of 2,4-Dihydroxybenzaldehyde

| Reaction Type | Reagents | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Alkylation | Alkyl Halides | CsHCO₃ | Acetonitrile | 4-Alkoxy-2-hydroxybenzaldehydes | Up to 95% | google.comprepchem.comuni.lu |

| Benzylation | Benzyl Chloride | Potassium Fluoride (dry) | Acetonitrile | 4-Benzyloxy-2-hydroxybenzaldehyde | >70% (isolated) | google.com |

| Benzylation | Benzyl Chloride | NaHCO₃ / KI | Acetonitrile | 4-Benzyloxy-2-hydroxybenzaldehyde | High | google.com |

| Dibenzylation | Benzyl Chloride | Sodium Carbonate | Ethanol | 2,4-Dibenzyloxybenzaldehyde | 60% | prepchem.com |

Ligand Properties and Coordination Modes

The coordination behavior of this compound is largely dictated by the presence of its specific functional groups, which allow for various modes of interaction with metal ions.

This compound possesses multiple potential donor atoms, primarily the oxygen atoms of the two hydroxyl groups and the nitrogen and oxygen atoms of the oxime group. researchgate.net This multiplicity of donor sites grants the molecule its chelating capability, enabling it to bind to a central metal ion at multiple points. The presence of hydroxyl groups on the benzene ring is known to enhance the antioxidant capacity of such compounds by facilitating the donation of hydrogen atoms to free radicals. ontosight.ai

A predominant coordination mode for this compound is as a bidentate ligand. researchgate.net In this arrangement, it typically utilizes the oxygen atom of the oxime group and the nitrogen atom to bind to the metal center. researchgate.net This bidentate coordination is a key factor in the formation of stable metal complexes. researchgate.net

The chelation of a metal ion by this compound, involving coordination with one of the hydroxyl oxygens, results in the formation of stable chelate rings. researchgate.net This ring formation significantly enhances the stability of the resulting metal complex. The ability of the oxime ligand to form these chelate rings is a critical aspect of its coordination chemistry. researchgate.net

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound has been a subject of extensive research, leading to the development of various synthetic protocols and the characterization of a wide range of metal complexes. jacsdirectory.comresearchgate.net

A general method for the synthesis of this compound involves the reaction of 2,4-dihydroxybenzaldehyde with hydroxylamine hydrochloride in an aqueous solution, often with the addition of a base like sodium carbonate to facilitate the reaction. chemicalbook.com For the synthesis of its metal complexes, a common approach involves reacting the ligand with a metal salt in a suitable solvent, such as ethanol. For instance, new N2O2 type Schiff base metal complexes have been synthesized by condensing 2,4-dihydroxybenzaldehyde and α-naphthylamine in ethanol, followed by the addition of a hot ethanolic solution of the desired metal acetate salt (e.g., Cu(CH3COO)2·H2O, Zn(CH3COO)2·H2O, and Ni(CH3COO)2·H2O) in a 1:1 molar ratio. sbmu.ac.irsbmu.ac.ir The resulting mixture is then stirred with heating, leading to the precipitation of the complex, which is subsequently filtered, washed, and dried. sbmu.ac.ir

This compound forms complexes with a variety of transition metal ions. Research has documented the synthesis and characterization of complexes with Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Fe(III). Additionally, Schiff base complexes derived from 2,4-dihydroxybenzaldehyde have been synthesized with Cu(II), Ni(II), and Zn(II). sbmu.ac.irsbmu.ac.ir Palladium(II) complexes have also been prepared by reacting the oxime with palladium chloride in ethanol. rsc.org The interaction of this compound-formaldehyde polymers with various metal ions, including UO22+, Fe3+, Cu2+, Ni2+, Co2+, and Mn2+, has also been studied, demonstrating the ligand's broad coordination capabilities. ias.ac.in

Table 1: Investigated Metal Ions in Complexation with this compound and its Derivatives

| Metal Ion | Type of Complex/Ligand | Reference |

|---|---|---|

| Mn(II) | This compound-formaldehyde polymer | ias.ac.in |

| Co(II) | This compound-formaldehyde polymer | ias.ac.in |

| Fe(II/III) | This compound-formaldehyde polymer (Fe3+) | ias.ac.in |

| Zn(II) | Schiff base derived from 2,4-dihydroxybenzaldehyde | sbmu.ac.irsbmu.ac.ir |

| Cu(II) | Schiff base derived from 2,4-dihydroxybenzaldehyde | sbmu.ac.irsbmu.ac.ir |

| Ni(II) | Schiff base derived from 2,4-dihydroxybenzaldehyde | sbmu.ac.irsbmu.ac.ir |

| Pd(II) | This compound complex | rsc.org |

| Ag(I) | Not explicitly found in the search results |

Structural Elucidation of Metal Complexes

The determination of the three-dimensional arrangement of atoms in metal complexes of this compound is crucial for understanding their chemical and physical properties. Various analytical techniques are employed to elucidate these structures, revealing a range of coordination geometries and the factors that govern their formation and stability.

Analysis of Coordination Geometries (e.g., Square Planar, Octahedral, Tetrahedral, Distorted Geometries)

The coordination of this compound and its derivatives, such as Schiff bases, to metal ions results in complexes with diverse and predictable geometries. researchgate.net The specific geometry adopted is highly dependent on the nature of the central metal ion, its oxidation state, and the coordination environment. researchgate.netscispace.com

Square Planar Geometry: This geometry is commonly observed for d⁸ metal ions like Ni(II) and Cu(II). researchgate.netscispace.com In complexes of Schiff bases derived from 2,4-dihydroxybenzaldehyde, UV-Visible and magnetic susceptibility data have confirmed a square planar geometry for both Cu(II) and Ni(II) complexes. sbmu.ac.ir The Ni(II) complex is reported to be diamagnetic, which is a characteristic feature of square planar Ni(II) complexes. sbmu.ac.ir Similarly, Cu(II) complexes with Schiff bases derived from salicylaldehyde (B1680747) often exhibit a square planar coordination, where the copper atom is coordinated by two imine nitrogen and two phenolate (B1203915) oxygen atoms from two bidentate ligands. scispace.com Coordination of this compound to Cu(II) also typically results in a square planar geometry. researchgate.net

Tetrahedral and Distorted Geometries: Depending on the metal ion and reaction conditions, tetrahedral and other distorted geometries can be formed. researchgate.net For example, a Zn(II) complex with a Schiff base derived from 2,4-dihydroxybenzaldehyde was found to possess a tetrahedral geometry. sbmu.ac.ir Cu(I) complexes with this compound may also adopt a tetrahedral geometry. researchgate.net In some cases, detailed structural analysis reveals distorted geometries, such as a distorted octahedron for a Cd(II) ion in a heterometallic coordination polymer.

Table 1: Coordination Geometries of Metal Complexes with this compound and its Derivatives

| Metal Ion | Ligand Type | Proposed Geometry | Supporting Evidence |

| Cu(II) | Schiff base of 2,4-dihydroxybenzaldehyde | Square Planar | UV-Vis and magnetic susceptibility data. sbmu.ac.ir |

| Ni(II) | Schiff base of 2,4-dihydroxybenzaldehyde | Square Planar | Diamagnetic properties, UV-Vis data. sbmu.ac.ir |

| Zn(II) | Schiff base of 2,4-dihydroxybenzaldehyde | Tetrahedral | Spectral and magnetic data. sbmu.ac.ir |

| Ni(II) | This compound | Square Planar or Octahedral | Dependent on coordination environment. researchgate.net |

| Cu(I) | This compound | Tetrahedral | General observation for Cu(I). researchgate.net |

| Co(II) | Schiff base of 2,4-dihydroxybenzaldehyde | Tetrahedral | Spectral and magnetic data. rdd.edu.iq |

| Cd(II) | Schiff base of 2,4-dihydroxybenzaldehyde | Tetrahedral | Spectral and magnetic data. rdd.edu.iq |

Factors Influencing Complex Stability and Structure

The stability and final structure of metal complexes formed with this compound are not arbitrary but are governed by a combination of several interrelated factors. These include the intrinsic properties of the metal ion and the ligand, as well as the conditions of the reaction environment.

Nature of the Metal Ion: The properties of the central metal ion, such as its charge, size (ionic radius), and electron configuration, play a pivotal role. For instance, studies on ion-exchange polymers derived from this compound showed that the selectivity for metal ions follows the order UO₂²⁺ > Fe³⁺ > Cu²⁺ > Ni²⁺ > Co²⁺ > Mn²⁺. ias.ac.in This order can be partly attributed to the stability constants of the formed complexes and the ligand field stabilization energies, which are lower for ions like Co²⁺ and Mn²⁺, leading to less stable complexes. ias.ac.in

Ligand Characteristics and Chelation: this compound acts as a bidentate ligand, capable of forming stable chelate rings with metal ions through its hydroxyl and oxime groups. researchgate.net The formation of these chelate rings significantly enhances the stability of the complexes, an effect known as the chelate effect. Delocalization of π-electrons over the entire chelate ring can further increase the stability. sbmu.ac.ir The specific form of the ligand (keto vs. enol tautomer) that coordinates to the metal can also depend on factors like the metal salt used, which in turn affects the final geometry of the complex. researchgate.net

Reaction Conditions (pH): The pH of the reaction medium is a critical parameter that influences complex formation and stability. ias.ac.inresearchgate.net The uptake of metal ions by polymers derived from this compound was found to increase with increasing pH. ias.ac.in However, this is limited to a certain pH range to prevent the hydrolysis of the metal ions at higher pH values. ias.ac.in The stability of coordination compounds can be highly pH-dependent; for example, some cobalt(III) complexes have been shown to decompose in acidic conditions (pH < 7) but remain stable in alkaline solutions up to pH 10. researchgate.net The pH can affect the protonation state of the ligand, influencing its coordinating ability. researchgate.net

Steric Hindrance: Steric factors can also influence the stability and structure of the complexes. For example, the lower-than-expected uptake of Fe³⁺ by a this compound polymer, despite its high charge, was attributed to steric hindrance. ias.ac.in

Table 2: Summary of Factors Affecting Stability and Structure

| Factor | Description | Example/Effect |

| Metal Ion Properties | Charge, ionic radius, and ligand field stabilization energy of the central metal ion. | The stability of complexes with a 2,4-DBO polymer follows the order UO₂²⁺ > Fe³⁺ > Cu²⁺ > Ni²⁺, which correlates with stability constants. ias.ac.in |

| Chelation | Formation of stable, cyclic structures (chelate rings) by the bidentate ligand. | The bidentate nature of this compound leads to stable chelate complexes with transition metals. researchgate.net |

| Reaction pH | The acidity or alkalinity of the reaction medium. | Metal ion uptake by 2,4-DBO polymers increases with pH up to a certain point to avoid metal hydrolysis. ias.ac.in Complex stability can be confined to a specific pH range. researchgate.net |

| Steric Factors | Spatial arrangement of atoms and groups that may cause mutual repulsion. | Steric hindrance can lower the stability and uptake of certain metal ions, such as Fe³⁺, by polymeric ligands. ias.ac.in |

| Counter-ions/Solvent | The anion of the metal salt and the solvent used in the synthesis. | The choice of nickel(II) acetate versus nickel(II) chloride can lead to square-planar versus octahedral complexes, respectively. researchgate.net |

Vibrational Spectroscopy (FT-IR)

Vibrational spectroscopy, specifically Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of this compound confirms the presence of its key functional groups. The most prominent features are the hydroxyl (-OH) and oxime (C=N-OH) groups. A broad absorption band is typically observed in the high-frequency region (around 3400-3200 cm⁻¹) corresponding to the O-H stretching vibrations of the phenolic and oxime hydroxyl groups. nih.gov The broadness of this band suggests the presence of hydrogen bonding.

The stretching vibration of the azomethine or imine group (C=N) is a key characteristic, appearing in the 1650-1600 cm⁻¹ region. rsc.org The presence of aromatic C-H and C=C stretching vibrations further confirms the benzene ring structure.

When this compound acts as a ligand to form metal complexes, shifts in the vibrational frequencies of specific functional groups indicate their involvement in coordination. A shift in the ν(C=N) band to a lower or higher frequency upon complexation suggests that the nitrogen atom of the oxime group is a coordination site. Similarly, changes in the phenolic ν(O-H) band, or its disappearance, indicate the deprotonation of the phenolic hydroxyl group and coordination of the oxygen atom to the metal center. researchgate.net

The detailed analysis of the FT-IR spectrum reveals several characteristic bands that are crucial for the structural elucidation of this compound.

| Vibrational Band (cm⁻¹) | Assignment | Functional Group |

| ~3454 | ν(O-H) stretch | Phenolic and Oxime Hydroxyl |

| ~2981 | ν(C-H) stretch | Aromatic C-H |

| ~1641 | ν(C=N) stretch | Oxime (Azomethine) |

| ~1614, 1592, 1492 | ν(C=C) stretch | Aromatic Ring |

| ~1280-1000 | ν(C-O) stretch | Phenolic C-O |

This table is generated based on data for a similar dihydroxybenzaldehyde oxime isomer and general spectroscopic principles. nih.govrsc.org

The ν(O-H) stretching vibration appears as a broad band, indicative of intermolecular or intramolecular hydrogen bonding. The sharp band around 1641 cm⁻¹ is definitively assigned to the C=N stretching of the oxime moiety. rsc.org The series of bands between 1614 cm⁻¹ and 1492 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the aromatic ring. rsc.org The C-O stretching of the phenolic groups can be observed in the 1280-1000 cm⁻¹ region. nih.gov

Electronic Absorption Spectroscopy (UV-Visible)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher energy excited state.

The UV-Visible spectrum of this compound in a solvent like ethanol or methanol (B129727) typically displays absorption bands corresponding to π→π* and n→π* electronic transitions. libretexts.org

π→π Transitions:* These are high-energy transitions that arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of the aromatic system and the C=N double bond, resulting in strong absorption bands, typically in the shorter wavelength UV region. malayajournal.org

n→π Transitions:* These lower-energy transitions involve the promotion of an electron from a non-bonding orbital (n), such as those on the oxygen and nitrogen atoms, to a π* antibonding orbital. These transitions are generally less intense than π→π* transitions. libretexts.org

For similar compounds like 2-hydroxy-5-(phenyldiazenyl)benzaldehyde oxime, an absorption band observed around 350 nm is attributed to a π-π* transition. malayajournal.org Aromatic aldehydes and oximes typically show strong absorptions related to these transitions below 400 nm.

| Wavelength (λmax) | Electronic Transition | Associated Chromophore |

| ~280-290 nm | π→π | Benzene Ring |

| ~330-350 nm | π→π / n→π* | C=N-OH group and conjugated system |

This table represents typical values for similar compounds and is for illustrative purposes. researchgate.netmalayajournal.org

When this compound binds to transition metal ions, the UV-Visible spectrum of the resulting complex shows significant changes. The position and intensity of the ligand's intrinsic π→π* and n→π* bands may shift, which is known as a bathochromic (red) or hypsochromic (blue) shift. These shifts confirm the coordination of the ligand to the metal ion.

Furthermore, for complexes involving transition metals with d-electrons, new, typically weaker, absorption bands may appear in the visible region of the spectrum. These bands are due to d-d electronic transitions, where an electron is promoted from a lower-energy d-orbital to a higher-energy d-orbital. The energy and number of these d-d transition bands are highly dependent on the coordination geometry of the metal center (e.g., octahedral, tetrahedral, square planar) and the identity of the metal ion. researchgate.net Analysis of these bands is therefore a primary method for determining the coordination geometry of the metal complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the precise structure of an organic molecule by providing information about the chemical environment of individual nuclei, primarily hydrogen (¹H) and carbon (¹³C).

The ¹H NMR spectrum of this compound provides distinct signals for each type of proton in the molecule. rsc.org Studies on a palladium complex of this compound reveal characteristic chemical shifts that confirm the structure of the ligand. rsc.org

The signal for the oxime proton (C=N-OH) is typically found downfield, often as a sharp singlet. rsc.org The phenolic hydroxyl protons also appear as singlets, with their chemical shifts influenced by solvent and hydrogen bonding. The azomethine proton (HC=N) gives a characteristic singlet, and the protons on the aromatic ring appear as doublets or multiplets, with their splitting patterns and coupling constants providing information about their substitution pattern on the ring. rsc.org

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| Oxime OH | ~10.17 | Singlet |

| Phenolic OH | ~9.90 | Singlet |

| Azomethine H (HC=N) | ~8.23 | Singlet |

| Aromatic H | ~7.23 | Doublet |

| Aromatic H | ~6.45 | Singlet |

| Aromatic H | ~6.21 | Doublet |

This table is based on reported data for a palladium complex of this compound in DMSO-d6. rsc.org

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom, including the aromatic carbons, the azomethine carbon (C=N), and the carbons bearing the hydroxyl groups. rsc.org The combination of ¹H and ¹³C NMR data allows for the unambiguous structural assignment of this compound.

Mass Spectrometry for Molecular Mass Determination

Mass spectrometry is employed to determine the molecular mass of this compound and to confirm its elemental composition. The compound has a molecular formula of C₇H₇NO₃ and a monoisotopic mass of 153.04259 Da. uni.lu High-resolution mass spectrometry (HRMS) of a palladium complex of the oxime showed a found mass-to-charge ratio (m/z) of 258.9459 for the molecular ion [M+], which is in close agreement with the calculated value of 258.9461. rsc.org

Predicted collision cross-section (CCS) values provide additional structural information. For the protonated molecule [M+H]⁺, the predicted CCS is 127.3 Ų, and for the sodium adduct [M+Na]⁺, it is 136.0 Ų. uni.lu

The table below summarizes the predicted mass spectrometric data for various adducts of this compound.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 154.04987 | 127.3 |

| [M+Na]⁺ | 176.03181 | 136.0 |

| [M-H]⁻ | 152.03531 | 129.2 |

| [M+NH₄]⁺ | 171.07641 | 147.2 |

| [M+K]⁺ | 192.00575 | 133.7 |

| [M]⁺ | 153.04204 | 126.3 |

| Data from PubChemLite uni.lu |

Powder X-ray Diffraction (PXRD) for Solid-State Structure Analysis

Powder X-ray Diffraction (PXRD) is a key technique for analyzing the solid-state structure of crystalline materials. While specific PXRD data for pure this compound is not detailed in the provided search results, analysis of related compounds and complexes provides insight into the crystalline nature of such materials. For instance, the crystal structure of a related brominated benzaldehyde (B42025) oxime was determined to be monoclinic with a P 21/c space group. rsc.org The analysis of precursor materials for metal aluminate spinels also demonstrates the utility of PXRD in identifying crystalline phases and monitoring transformations upon heating. researchgate.net This technique would be essential for characterizing the crystal lattice and phase purity of solid this compound.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to verify the stoichiometric composition of a compound. For a palladium complex of this compound with the formula C₇H₇NO₃Pd, the calculated and found elemental compositions are in close agreement. The calculated percentages were C, 32.39%; H, 2.72%; and N, 5.40%. The experimentally found values were C, 32.47%; H, 2.69%; and N, 5.45%. rsc.org This strong correlation confirms the elemental formula of the complex.

The table below compares the calculated and found elemental analysis data for the palladium complex.

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 32.39 | 32.47 |

| Hydrogen (H) | 2.72 | 2.69 |

| Nitrogen (N) | 5.40 | 5.45 |

| Data for C₇H₇NO₃Pd complex rsc.org |

Thermal Analysis (Thermogravimetric Analysis - TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is utilized to assess the thermal stability of a compound by measuring its mass change as a function of temperature. While specific TGA data for this compound is not available in the provided search results, the melting point of the related precursor, 2,4-Dihydroxybenzaldehyde, is reported to be between 135-137 °C. sigmaaldrich.com TGA would provide crucial information on the decomposition temperature and thermal behavior of the oxime, which is essential for understanding its stability and potential applications at elevated temperatures.

Reactivity and Reaction Mechanisms of 2,4 Dihydroxybenzaldehyde Oxime

General Reactivity Profile of 2,4-Dihydroxybenzaldehyde (B120756) Oxime

2,4-Dihydroxybenzaldehyde oxime (DHBO) is an organic compound featuring a benzene (B151609) ring substituted with two hydroxyl (-OH) groups at positions 2 and 4, and an oxime (-CH=N-OH) group. jacsdirectory.comontosight.ai This unique arrangement of functional groups imparts a versatile reactivity profile to the molecule. The presence of the hydroxyl groups and the oxime functionality allows DHBO to participate in a variety of chemical reactions, including condensation reactions, nucleophilic substitutions, and the formation of metal complexes. jacsdirectory.comontosight.airesearchgate.net

The hydroxyl groups on the benzene ring contribute to the compound's ability to form hydrogen bonds, which influences its solubility and reactivity. ontosight.ai The oxime group, being a derivative of an aldehyde, can undergo reactions typical of this functional class. ontosight.ai Furthermore, the interplay between the hydroxyl and oxime groups can lead to enhanced or unique chemical behaviors. jacsdirectory.com Research has shown that DHBO can act as a ligand, coordinating with transition metal ions to form stable complexes. jacsdirectory.comresearchgate.net These metal complexes often exhibit enhanced catalytic and biological properties compared to the free ligand. jacsdirectory.comresearchgate.net

Role of Hydroxyl and Oxime Functional Groups in Chemical Transformations

The chemical behavior of this compound is largely dictated by its hydroxyl and oxime functional groups. jacsdirectory.com The two hydroxyl groups on the aromatic ring are electron-donating, which activates the ring towards electrophilic substitution reactions. They also play a crucial role in the molecule's ability to chelate with metal ions, often acting as one of the coordination sites. researchgate.net The acidity of the phenolic hydroxyl groups allows for deprotonation, which can be important in various reaction mechanisms.

The oxime functional group (-CH=N-OH) is a key player in the reactivity of DHBO. ontosight.ai It can undergo several types of transformations:

Hydrolysis: Like other oximes, DHBO can be hydrolyzed back to the parent aldehyde (2,4-dihydroxybenzaldehyde) and hydroxylamine (B1172632), typically under acidic conditions. wikipedia.org

Reduction: The oxime group can be reduced to form the corresponding amine, 2,4-dihydroxybenzylamine. wikipedia.org

Rearrangement: Under certain conditions, oximes can undergo the Beckmann rearrangement to form amides. wikipedia.org

Dehydration: Treatment with dehydrating agents can convert the oxime group into a nitrile. wikipedia.org

Coordination: The nitrogen and oxygen atoms of the oxime group can coordinate with metal ions, making DHBO an effective ligand in coordination chemistry. jacsdirectory.comresearchgate.net

The synergistic effect of both hydroxyl and oxime groups allows DHBO to act as a bidentate or potentially tridentate ligand, forming stable chelate rings with metal ions. This chelation is fundamental to its catalytic applications. researchgate.net

Catalytic Applications in Organic Transformations

Transition metal complexes of this compound have demonstrated significant promise as catalysts in various organic transformations. jacsdirectory.comresearchgate.net The coordination of the metal ion to the DHBO ligand can enhance the metal's catalytic activity and selectivity. researchgate.net

Oxidation Reactions

Complexes of DHBO with transition metals have been explored as catalysts for oxidation reactions in organic synthesis. jacsdirectory.comresearchgate.net The specific catalytic activity depends on the metal center and the reaction conditions. These complexes can facilitate the oxidation of various substrates, although detailed mechanistic studies for DHBO complexes in specific oxidation reactions are an ongoing area of research.

Reduction Reactions

Similarly, metal complexes of DHBO are being investigated for their potential in catalytic reduction reactions. jacsdirectory.comresearchgate.net The ligand framework can influence the redox potential of the metal center, thereby tuning its reactivity for specific reduction processes.

Mechanisms of Metal-Complex Catalysis (e.g., Fenton-type reactions)

The catalytic activity of metal complexes of DHBO, particularly in reactions involving reactive oxygen species, can be understood in the context of Fenton-type chemistry. In a general Fenton-type mechanism involving an iron complex of DHBO, the following steps can be proposed:

Activation: The Fe(II)-DHBO complex reacts with hydrogen peroxide to generate a hydroxyl radical (•OH) and a Fe(III)-DHBO complex. Fe(II)-DHBO + H₂O₂ → Fe(III)-DHBO + •OH + OH⁻

Substrate Oxidation: The highly reactive hydroxyl radical then oxidizes the organic substrate. Substrate + •OH → Oxidized Substrate + H₂O

Regeneration: The Fe(III)-DHBO complex can be reduced back to the Fe(II) state by another molecule of hydrogen peroxide or a suitable reducing agent, thus completing the catalytic cycle. Fe(III)-DHBO + H₂O₂ → Fe(II)-DHBO + •OOH + H⁺

This proposed mechanism highlights the role of the metal complex in facilitating the generation of reactive species for organic transformations. The specific efficiency and pathway can be influenced by the structure of the DHBO ligand and the nature of the metal ion. jacsdirectory.com

Derivatization Reactions and Functional Group Transformations

The hydroxyl and oxime groups of this compound provide reactive sites for various derivatization reactions, allowing for the synthesis of new compounds with potentially interesting properties.

Alkylation and Acylation: The phenolic hydroxyl groups can be alkylated or acylated to form ethers and esters, respectively. For instance, regioselective mono-benzylation of the parent aldehyde, 2,4-dihydroxybenzaldehyde, has been reported. chemicalbook.comsigmaaldrich.com

Condensation Reactions: The parent aldehyde, 2,4-dihydroxybenzaldehyde, readily undergoes condensation reactions with compounds containing active methylene (B1212753) groups or with hydrazides to form hydrazones. chemicalbook.comsigmaaldrich.com For example, it reacts with isonicotinic acid hydrazide to produce 2,4-dihydroxybenzaldehyde isonicotinoyl hydrazone. chemicalbook.comsigmaaldrich.com

Schiff Base Formation: The parent aldehyde can also react with primary amines to form Schiff bases. sbmu.ac.ir These Schiff bases and their metal complexes have been a subject of study. sbmu.ac.ir

Oxime to Nitrile Conversion: The oxime group can be dehydrated to a nitrile functional group. wikipedia.org

Beckmann Rearrangement: The oxime can undergo the Beckmann rearrangement to yield a substituted amide. wikipedia.org

These derivatization reactions are crucial for modifying the properties of DHBO and for synthesizing more complex molecules for various applications.

Interactive Data Tables

Table 1: Key Reactions of the Oxime Functional Group

| Reaction Type | Reagents | Product Functional Group | Reference |

| Hydrolysis | Inorganic Acids | Aldehyde | wikipedia.org |

| Reduction | Sodium Metal, Hydrides | Amine | wikipedia.org |

| Dehydration | Acid Anhydrides | Nitrile | wikipedia.org |

| Rearrangement | Acid Catalysis | Amide | wikipedia.org |

Table 2: Derivatization Reactions of the Parent Aldehyde (2,4-Dihydroxybenzaldehyde)

| Reaction Type | Reactant | Product Type | Reference |

| Mono-benzylation | Benzyl (B1604629) Halide | Benzyl Ether | chemicalbook.comsigmaaldrich.com |

| Condensation | Isonicotinic Acid Hydrazide | Hydrazone | chemicalbook.comsigmaaldrich.com |

| Schiff Base Formation | Primary Amines | Schiff Base (Imine) | sbmu.ac.ir |

Synthesis of Oxime Ethers

The synthesis of oxime ethers from this compound involves the reaction of the oxime with various electrophiles, typically alkyl or benzyl halides, in the presence of a base. This reaction proceeds via the nucleophilic attack of the oxime oxygen on the electrophilic carbon atom, resulting in the formation of an O-substituted oxime ether.

A general procedure for the synthesis of (E)-2,4-dihydroxybenzaldehyde O-benzyl ethers involves reacting 2,4-dihydroxybenzaldehyde with the corresponding benzyl halide. For instance, (E)-2,4-dihydroxybenzaldehyde O-(2-methoxybenzyl) oxime, (E)-2,4-dihydroxybenzaldehyde O-(4-methoxybenzyl) oxime, and other derivatives have been synthesized using this method. The reaction is typically monitored by thin-layer chromatography (TLC), and the products are purified by methods such as trituration with hexane. mdpi.com

The following table summarizes the synthesis of several (E)-2,4-dihydroxybenzaldehyde O-benzyl oxime derivatives:

| Compound | Starting Material | Yield (%) | Melting Point (°C) |

| (E)-2,4-Dihydroxybenzaldehyde O-(2-methoxybenzyl) oxime | 2,4-Dihydroxybenzaldehyde | 75 | 123-125 |

| (E)-2,4-Dihydroxybenzaldehyde O-(2-methoxybenzyl) oxime | 2,4-Dihydroxybenzaldehyde | 54 | 100-102 |

| (E)-2,4-Dihydroxybenzaldehyde O-(4-methoxybenzyl) oxime | 2,4-Dihydroxybenzaldehyde | 78 | 71-73 |

Table 1: Synthesis of (E)-2,4-Dihydroxybenzaldehyde O-Benzyl Oxime Derivatives. mdpi.com

Another related reaction is the regioselective benzylation of 2,4-dihydroxybenzaldehyde to form 4-benzyloxy-2-hydroxybenzaldehyde. This can be achieved using potassium fluoride (B91410) and benzyl chloride in acetonitrile (B52724), or alternatively with sodium bicarbonate and potassium iodide in acetonitrile. google.com This intermediate can then be converted to the corresponding oxime and subsequently to oxime ethers.

The synthesis of hydrophilic aminooxy linkers, which can then react with aldehydes or ketones to form oxime ethers, has also been explored. These linkers often contain a polyethylene (B3416737) glycol (PEG) chain to enhance water solubility. The aminooxy group reacts chemoselectively with carbonyl compounds under mild aqueous conditions, often catalyzed by aniline (B41778) or other aromatic amines, to form a stable oxime linkage. nih.govbroadpharm.com

Reactions with Hydrazines and Aminooxy Compounds (e.g., 2,4-Dinitrophenylhydrazine)

This compound, like other oximes, can undergo further reactions. However, the more common and well-documented reactions involve the parent aldehyde, 2,4-dihydroxybenzaldehyde, reacting with hydrazines and aminooxy compounds. These reactions are fundamental in the formation of hydrazones and oximes, respectively. nih.govyoutube.com

The reaction of an aldehyde or ketone with a hydrazine (B178648) derivative, such as 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH), results in the formation of a 2,4-dinitrophenylhydrazone. khanacademy.orgresearchgate.net This reaction is historically significant as a diagnostic test for aldehydes and ketones, often producing a colored precipitate. youtube.comkhanacademy.org For example, the reaction of 2,4-dihydroxybenzaldehyde with 2,4-DNPH yields 2,4-dihydroxybenzaldehyde-2,4-dinitrophenylhydrazone. researchgate.net The hydrazone skeleton in these compounds is often planar, stabilized by intramolecular hydrogen bonds. researchgate.net

The general mechanism for hydrazone and oxime formation involves a proton-catalyzed attack of the nucleophile (hydrazine or aminooxy compound) on the carbonyl carbon of the aldehyde. This is followed by a proton transfer to form a tetrahedral intermediate (a hemiaminal or its equivalent). Subsequent dehydration, involving the protonation of the hydroxyl group and elimination of water, leads to the final hydrazone or oxime product. nih.gov

The reaction of aldehydes and ketones with aminooxy compounds (RONH₂) is known as oximation and produces a stable oxime ether linkage. louisville.edu This reaction is chemoselective and can be performed under mild conditions in various solvents, including water. louisville.edu The stability of the resulting oxime linkage is a key feature, making it more stable than the corresponding imine or hydrazone. broadpharm.comnih.gov

The following table summarizes the reaction of 2,4-dihydroxybenzaldehyde with 2,4-dinitrophenylhydrazine:

| Reactants | Product |

| 2,4-Dihydroxybenzaldehyde and 2,4-Dinitrophenylhydrazine | 2,4-Dihydroxybenzaldehyde-2,4-dinitrophenylhydrazone |

Table 2: Reaction of 2,4-Dihydroxybenzaldehyde with 2,4-Dinitrophenylhydrazine. researchgate.net

Kinetic Studies of Derivatization Processes

Kinetic studies of the derivatization of aldehydes and ketones, including the formation of oximes and hydrazones, are crucial for understanding reaction mechanisms and optimizing reaction conditions. The rate of these reactions is influenced by several factors, including pH, the nature of the reactants, and the presence of catalysts.

The formation of oximes and hydrazones is a reversible process, and the stability of the resulting C=N bond can be fine-tuned. The hydrolysis of these compounds, the reverse reaction, is initiated by the protonation of the imine nitrogen. Mechanistic studies have shown that the stability of the conjugate is influenced by the inductive effects of the group attached to the imine-forming nitrogen. nih.gov

For oximation reactions, the rate can be significantly accelerated by catalysts. Aniline and its derivatives are commonly used catalysts for oxime formation under mild aqueous conditions. nih.govbroadpharm.com The reaction is most efficient in neutral to slightly acidic conditions (pH 6.5-7.5). broadpharm.com Mild heating can also be employed to improve the reaction rate and yield. nih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for the theoretical study of organic compounds and metal complexes due to its balance of accuracy and computational cost. researchgate.netresearchgate.net It is widely used to predict the stereochemical structures and electronic properties of molecules like 2,4-Dihydroxybenzaldehyde (B120756) oxime and its derivatives. researchgate.net

DFT calculations are instrumental in predicting the electronic properties of molecules. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). biointerfaceresearch.comresearchgate.net The energy gap between the HOMO and LUMO is a critical indicator of a molecule's chemical stability and reactivity; a larger gap suggests greater stability. mdpi.com For instance, in a study of 4-hydroxybenzaldehyde, a related compound, the HOMO-LUMO energy gap was calculated to be approximately 5.01 eV, indicating significant chemical stability. mdpi.com

Another powerful tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP surface visualizes the electrostatic potential across the molecule, identifying regions of electron richness and deficiency. biointerfaceresearch.commdpi.com Negative regions (typically colored red) are associated with high electron density and are susceptible to electrophilic attack, while positive regions (blue) indicate low electron density and are prone to nucleophilic attack. biointerfaceresearch.commdpi.com In studies of similar hydroxybenzaldehydes, electron-rich areas are typically found around the oxygen atoms of the carbonyl and hydroxyl groups. mdpi.com

The stability and reactivity of 2,4-Dihydroxybenzaldehyde oxime and its potential complexes can be effectively analyzed using DFT. The Frontier Molecular Orbital (FMO) calculations, which focus on the HOMO and LUMO, are fundamental to understanding chemical reactivity and kinetic stability. researchgate.net The HOMO-LUMO energy gap provides insights into charge transfer possibilities within the molecule. biointerfaceresearch.com

DFT calculations can also elucidate the reactivity of related Schiff bases derived from 2,4-dihydroxybenzaldehyde. researchgate.net For example, the DFT/B3LYP method is employed to determine the chemical reactivity and the selection of active sites within a molecular system. researchgate.net The ability of the oxime group to form stable complexes with metal ions can significantly influence various biochemical pathways, a process that can be modeled and understood through computational analysis.

DFT is a valuable method for elucidating complex reaction mechanisms by mapping potential energy surfaces and identifying transition states. This allows for a detailed analysis of reaction pathways, such as those involved in the synthesis of this compound from 2,4-Dihydroxybenzaldehyde and hydroxylamine (B1172632). chemicalbook.com While specific transition state analyses for this exact reaction are not detailed in the provided literature, the methodology is standard in computational chemistry. For example, DFT can be used to study the Vilsmeier-Haack reaction, a process sometimes used to synthesize hydroxybenzaldehydes, by modeling intermediates and transition states to understand the reaction's regioselectivity and efficiency at low temperatures. google.com This type of analysis provides a theoretical foundation for optimizing reaction conditions to maximize yield and purity. google.com

A primary output of DFT calculations is the optimized molecular geometry, which provides the most stable three-dimensional arrangement of atoms. From this geometry, precise molecular parameters such as bond lengths and bond angles can be determined. researchgate.net These theoretical values can be compared with experimental data, often from X-ray crystallography, to validate the computational model. For example, calculations on related molecules using the B3LYP/6-311++G(d,p) level of theory have shown good agreement between calculated and experimental geometric parameters. researchgate.net

Below is an illustrative table of the kind of data that can be generated for molecular parameters from DFT calculations.

| Parameter | Calculated Value (Å or °) | Methodology |

|---|---|---|

| C-O (hydroxyl) Bond Length | 1.342 | B3LYP/6-311++G(d,p) |

| C=N (oxime) Bond Length | ~1.28 | DFT Calculation |

| N-O (oxime) Bond Length | ~1.41 | DFT Calculation |

| C-C-N Bond Angle | ~121 | DFT Calculation |

| C-N-O Bond Angle | ~111 | DFT Calculation |

Note: The values presented are representative and based on calculations for structurally similar compounds. The exact parameters for this compound would require a specific DFT calculation.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. researchgate.net

Functionals: The functional approximates the exchange-correlation energy, a key component of the total electronic energy. Functionals are often categorized on "Jacob's Ladder," where each rung represents an increasing level of complexity and, often, accuracy. youtube.com Common functionals include:

LDA (Local Density Approximation): Depends only on the electron density.

GGA (Generalized Gradient Approximation): Includes the gradient of the density.

Hybrid Functionals: Mix a portion of the exact Hartree-Fock exchange with a GGA functional. B3LYP is a widely used hybrid functional that provides a good compromise between accuracy and cost for many organic systems. researchgate.netmdpi.com Other advanced functionals include M06-2X and ωB97X-D. researchgate.net

Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. wikipedia.org The size and type of basis set affect the accuracy and computational cost. youtube.com

Pople Basis Sets (e.g., 6-31G, 6-311++G(d,p)): These are split-valence basis sets, meaning they use multiple functions to describe valence orbitals, providing flexibility for the electron density to adjust within a molecule. wikipedia.org The additions of 'd,p' denote polarization functions, which allow for orbital distortion, and '++' indicates diffuse functions, which are important for describing anions and non-covalent interactions. youtube.com

Dunning's Correlation-Consistent Basis Sets (e.g., cc-pVDZ, cc-pVTZ): These sets (double-zeta, triple-zeta, etc.) are designed to systematically converge towards the complete basis set limit. gaussian.com Augmenting these with diffuse functions (aug-cc-pVDZ) is also common. gaussian.com

The selection often involves a trade-off: larger basis sets and more complex functionals yield higher accuracy but demand significantly more computational resources. researchgate.netyoutube.com A common approach is to use a moderate level of theory, such as B3LYP with a double-zeta basis set like 6-31G(d), for geometry optimization, followed by a more accurate single-point energy calculation with a larger basis set.

| Parameter Type | Common Examples | Purpose/Description |

|---|---|---|

| Functionals | B3LYP, PBE1PBE, M06-2X, ωB97X-D | Approximates the exchange-correlation energy term in DFT. researchgate.netbiointerfaceresearch.com |

| Basis Sets | 6-31G(d,p), 6-311++G(d,p), cc-pVTZ, Def2-TZVP | A set of functions used to build molecular orbitals. researchgate.netwikipedia.org |

| Modifications | Polarization functions (d,p), Diffuse functions (+) | Improve the flexibility of the basis set for more accurate descriptions of bonding and electron density. youtube.com |

Molecular Modeling and Dynamics Simulations

Beyond static DFT calculations, molecular modeling encompasses a range of techniques to simulate the behavior of molecules. For compounds with potential biological activity, molecular docking and molecular dynamics (MD) simulations are particularly valuable. nih.gov

Molecular Docking is used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. This helps in understanding the binding mode and estimating the strength of the interaction. For example, Schiff bases derived from related aldehydes have been studied via docking to understand their interaction with DNA or enzymes. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations provide insights into the time-dependent behavior of molecular systems. An MD simulation calculates the forces between atoms and uses them to simulate the motions of the molecule over time. This can be used to assess the stability of a ligand-protein complex predicted by docking, providing a more dynamic and realistic view of the molecular interactions. nih.gov

Simulation of Solvation Effects

Computational studies employing Density Functional Theory (DFT) have been instrumental in understanding the reactivity of 2,4-dihydroxybenzaldehyde, the precursor to its oxime, in various chemical reactions. One notable study investigated the lack of reactivity of 2,4-dihydroxybenzaldehyde in the Biginelli reaction, a multicomponent reaction used to synthesize dihydropyrimidinthiones. mdpi.com This research utilized the B3LYP/6-31++G(d,p) level of theory to model the reaction pathways. mdpi.com

The study revealed that the presence of the hydroxyl group at the ortho position (position 2) of the aromatic ring significantly increases the activation energy of the slowest step in the reaction pathway by approximately 150 kJ/mol. mdpi.com This increased energy barrier effectively hinders the condensation reaction, explaining the experimentally observed lack of reactivity. mdpi.com Natural Bond Orbital (NBO) calculations further suggested that the determinant steps involve the simultaneous polarization of the carbonyl group and its protonation. mdpi.com The activation enthalpy values indicated that the nucleophilic attack on 2,4-dihydroxybenzaldehyde occurs much later compared to 4-hydroxybenzaldehyde, which does not have the ortho-hydroxyl group. mdpi.com These findings underscore the profound influence of the molecular structure and, by extension, the solvation environment on the reactivity of 2,4-dihydroxybenzaldehyde.

Investigation of Ligand-Biomolecule Interactions

The interaction of this compound derivatives with biological macromolecules has been a subject of significant computational investigation, particularly in the context of drug design and discovery. These studies often employ molecular docking and molecular dynamics (MD) simulations to elucidate the binding modes and affinities of these ligands with their target proteins.

For instance, Schiff bases derived from 2,4-dihydroxybenzaldehyde have been synthesized and their interactions with DNA and various enzymes have been computationally analyzed. researchgate.net Molecular docking studies of these Schiff bases with DNA revealed that most of them exhibit favorable binding energies, suggesting efficient interaction. researchgate.net The calculated negative Gibbs free energy (ΔG) values for the formation of the Schiff base-DNA complexes indicated the thermodynamic feasibility of these binding events. researchgate.net

In another study, O-benzyl oxime derivatives of 2,4-dihydroxybenzaldehyde were investigated as potential dual-acting agents targeting aldose reductase and oxidative stress. mdpi.com Molecular dynamics simulations were performed to understand the interactions and inhibitory mechanisms of these ligands. mdpi.com Principal component analysis (PCA) was utilized to identify the correlated motions within the aldose reductase C-α atoms upon ligand binding, providing insights into the dynamic nature of the ligand-protein interaction. mdpi.com

Furthermore, computational analyses have been used to predict and rationalize the inhibitory activities of 2,4-dihydroxybenzaldehyde-based Schiff bases against acetylcholinesterase and butyrylcholinesterase. researchgate.net The docking studies showed good correlation with experimental results, highlighting favorable interaction patterns within the active sites of these enzymes. researchgate.net

Computational Studies of Catalytic Behavior

Computational methods have been pivotal in exploring the catalytic potential of oxime-containing compounds, including derivatives related to this compound. While direct computational studies on the catalytic behavior of this compound itself are not extensively documented in the provided results, broader research on oximes provides a framework for understanding their potential catalytic activity.

A study on dual-acting oximes designed for the decontamination of reactive organophosphates (OPs) showcases the use of computational approaches in this area. nih.gov This research, while not directly on this compound, demonstrates how computational analysis can be used to understand and predict the catalytic efficiency of oximes in hydrolyzing O-phosphorylated serine residues in enzymes like acetylcholinesterase. nih.gov The study highlights the role of the nucleophilic oxime in this catalytic hydrolysis. nih.gov

Furthermore, a theoretical study on the Biginelli reaction involving 2,4-dihydroxybenzaldehyde provides indirect insights into its catalytic involvement. mdpi.com The computational modeling explained the lack of reactivity of 2,4-dihydroxybenzaldehyde, which was experimentally observed even when different catalysts were used. mdpi.com This demonstrates the power of computational chemistry in understanding reaction mechanisms and the role of potential catalysts, or lack thereof.

Geometrical Optimization Studies (e.g., PM3 Method for Polymers)

While specific geometrical optimization studies on polymers derived from this compound using the PM3 method were not found in the provided search results, related research on polymers from similar phenolic aldehydes provides a basis for understanding this type of computational analysis.

For example, a study on a terpolymer synthesized from 2,4-dihydroxybenzoic acid, melamine, and formaldehyde (B43269) utilized computational methods to calculate thermodynamic and kinetic parameters. researchgate.net Although this study does not use the PM3 method specifically, it highlights the application of computational chemistry in characterizing polymer structures and properties.

Polymer Chemistry of 2,4 Dihydroxybenzaldehyde Oxime

Synthesis of 2,4-Dihydroxybenzaldehyde (B120756) Oxime-Formaldehyde Polymeric Materialsias.ac.in

The creation of polymeric materials from 2,4-Dihydroxybenzaldehyde Oxime involves a condensation reaction with formaldehyde (B43269). ias.ac.in The resulting solid products are typically yellow and demonstrate insolubility in water but can be dissolved in solvents such as dimethylformamide (DMF), acetone, and tetrahydrofuran (B95107) (THF). ias.ac.in To ensure purity, the synthesized polymer is subjected to Soxhlet extraction with a solvent like ether to remove any unreacted this compound, followed by reprecipitation from a DMF-water mixture. ias.ac.in

Polymerization Methods and Acid Catalysisias.ac.in

The polymerization of this compound (2,4-DBO) with formaldehyde (F) is typically achieved through a condensation polymerization method. ias.ac.in This reaction is facilitated by the use of an acid catalyst, with oxalic acid being a documented effective catalyst. ias.ac.in The process involves dissolving the 2,4-DBO monomer and the oxalic acid catalyst in water, heating the mixture, and then introducing formaldehyde. The reaction is then allowed to proceed under reflux conditions with constant stirring at a controlled temperature, for instance, between 85-87°C for several hours, to yield the solid polymer product. ias.ac.in

Influence of Monomer Molar Ratios on Polymer Propertiesias.ac.in

The molar ratio of the monomers, this compound and formaldehyde, is a critical factor that influences the properties of the final polymeric material, including its molecular weight. ias.ac.in Research indicates that polymers synthesized using an equimolar proportion of the two reactants tend to exhibit higher molecular weights compared to those synthesized with other ratios. ias.ac.in When formaldehyde is used in proportions greater than the stoichiometric requirement, it generally results in the formation of polymers with lower molecular weights. ias.ac.in

The following table, based on data from experimental studies, illustrates the relationship between monomer feed ratios and the resulting polymer's yield and nitrogen content. ias.ac.in

Table 1: Synthesis Details of 2,4-DBO-F Polymers

Data sourced from Patel, B K & Patel, M M, 1988. ias.ac.in

| Sample Code | Molar Ratio (2,4-DBO:F) | Polymer Yield (%) | Nitrogen Content (%) |

|---|---|---|---|

| 2,4-DBO-F-1 | 1:1.0 | 78 | 7.95 |

| 2,4-DBO-F-2 | 1:1.5 | 72 | 7.60 |

| 2,4-DBO-F-3 | 1:2.0 | 69 | 7.12 |

| 2,4-DBO-F-4 | 1:2.5 | 65 | 6.85 |

Characterization of Polymeric Structuresias.ac.in

The structural and thermal properties of this compound-Formaldehyde polymers are elucidated through various analytical techniques. These methods provide insights into the molecular weight, solution behavior, and thermal stability of the polymeric materials. ias.ac.in

Molecular Weight Determination (Vapor Pressure Osmometry, Gel Permeation Chromatography)ias.ac.inwikipedia.org

The number average molecular weight (Mn) is a fundamental characteristic of a polymer. For this compound-Formaldehyde resins, this has been determined using techniques like Vapor Pressure Osmometry (VPO) and Gel Permeation Chromatography (GPC).

Vapor Pressure Osmometry (VPO) is an experimental technique used for determining a polymer's number average molecular weight. wikipedia.org It operates by measuring the temperature difference arising from the condensation of solvent vapor onto a droplet of a polymer-solvent solution, which has a lower vapor pressure than the pure solvent. wikipedia.org For 2,4-DBO-F polymers, VPO measurements have been conducted in DMF at elevated temperatures (e.g., 71°C). ias.ac.in

Gel Permeation Chromatography (GPC) is another powerful technique for determining the molecular weight distribution of a polymer.

Studies have shown that the molecular weight values obtained from different methods are in good agreement. ias.ac.in As mentioned previously, polymers synthesized from an equimolar ratio of 2,4-DBO and formaldehyde exhibit the highest molecular weights in a series. ias.ac.in

Table 2: Molecular Weight and Viscosity Data for 2,4-DBO-F Polymers

Data sourced from Patel, B K & Patel, M M, 1988. ias.ac.in

| Sample Code | Number Average Molecular Weight (Mn) by VPO | Intrinsic Viscosity [η] (dl/g) |

|---|---|---|

| 2,4-DBO-F-1 | 2475 | 0.085 |

| 2,4-DBO-F-2 | 2150 | 0.072 |

| 2,4-DBO-F-3 | 1820 | 0.061 |

| 2,4-DBO-F-4 | 1510 | 0.053 |

Viscometric Properties of Polymer Solutionsias.ac.in

Viscometric measurements provide information about the size and shape of polymer molecules in solution. These studies are typically carried out using a viscometer, such as an Ubbelohde viscometer, to measure the flow times of polymer solutions at different concentrations. jocpr.com For 2,4-DBO-F polymers, these measurements have been performed in DMF. ias.ac.in By plotting the reduced viscosity against concentration, the intrinsic viscosity [η] can be determined by extrapolating to zero concentration. ias.ac.injocpr.com A direct correlation is observed where polymers with a higher number average molecular weight (Mn) also exhibit a higher intrinsic viscosity. ias.ac.in This relationship is evident in the data presented in Table 2.

Thermal Degradation and Stability Analysis (Thermogravimetric Analysis)ias.ac.in

Thermogravimetric Analysis (TGA) is employed to study the thermal stability and degradation characteristics of polymers. ias.ac.inresearchgate.net The analysis involves heating a sample at a constant rate and measuring the corresponding weight loss as a function of temperature. ncsu.edu

For 2,4-DBO-F polymers, TGA has shown that they are generally stable up to 200°C. ias.ac.in The thermal degradation process occurs in distinct stages. The initial stage of decomposition begins around 200°C and continues up to approximately 350°C, after which the rate of decomposition slows. A more rapid decomposition phase occurs after 350°C, completing at around 500°C, by which point a significant weight loss (83% to 97%) is observed. ias.ac.in The polymer prepared with an equimolar ratio of monomers is reported to be the most thermally stable among the series. ias.ac.in Further analysis of the TGA data, using methods like the Broido method, allows for the determination of kinetic parameters such as the energy of activation for the decomposition process. ias.ac.in

Chelation Ion-Exchange Properties of this compound-Based Polymers

Polymers synthesized through the condensation of this compound (2,4-DBO) and formaldehyde (F) exhibit significant chelation ion-exchange properties. tsijournals.com These 2,4-DBO-F polymers act as polymeric ligands capable of binding various transition metal ions. tsijournals.comias.ac.in The study of these properties is typically conducted using the batch equilibration method, which measures the distribution of a given metal ion between the solid polymer and an aqueous solution over a wide range of pH and ionic strengths. tsijournals.com

The chelation mechanism involves the formation of coordinate bonds with the metal ions. Infrared spectroscopy studies of the metal-polymer complexes reveal that the hydrogen of the phenolic hydroxyl group at the 2-position is replaced by the metal ion. ias.ac.in Furthermore, a shift in the C=N stretching frequency indicates that the nitrogen atom of the oximino group also coordinates with the metal ion, confirming the chelating nature of the polymer. ias.ac.in The amount of metal ions taken up by the polymer is heavily dependent on the pH of the solution, with uptake generally increasing as the pH rises. tsijournals.com However, studies are typically conducted up to a specific pH for each metal to avoid the hydrolysis of the metal ions in the solution. tsijournals.com

The sorption capacity of 2,4-DBO-F polymers for different transition metal ions is influenced by the nature of the metal and the time allowed for equilibrium. The rate at which different metal ions are adsorbed by the polymer varies, which is a critical factor for determining the time required to achieve equilibrium in practical applications. tsijournals.com

Studies have shown that the establishment of equilibrium for different metal ions requires varying amounts of time. For instance, Uranyl (UO₂²⁺) and Iron (Fe³⁺) ions reach equilibrium relatively quickly, while other divalent cations require a longer duration. tsijournals.com In experiments with UO₂²⁺ and Fe³⁺, over 75% of the equilibrium state was achieved within the first hour. tsijournals.com The time required to reach equilibrium for various metal ions is detailed in the table below.

Table 1: Time to Reach Equilibrium for Metal Ion Sorption

| Metal Ion | Time for Equilibrium |

|---|---|

| UO₂²⁺ | > 3 hours |

| Fe³⁺ | > 3 hours |

| Cu²⁺ | ~ 6 hours |

| Ni²⁺ | ~ 6 hours |

| Co²⁺ | ~ 7 hours |

| Mn²⁺ | ~ 7 hours |

Data sourced from Patel, B. K., & Patel, M. M. (1988). tsijournals.com

A key characteristic of 2,4-DBO-F polymers is their selective affinity for certain metal cations over others. This selectivity is crucial for applications such as the separation and removal of specific heavy metals from industrial effluents. tsijournals.comias.ac.in

Research has demonstrated a clear preference in the uptake of various metal ions. The polymer exhibits the highest selectivity for uranyl (UO₂²⁺) ions. The established order of selectivity for the metal ion uptake is as follows: UO₂²⁺ > Fe³⁺ > Cu²⁺ > Ni²⁺ > Co²⁺ > Mn²⁺ tsijournals.com

The high selectivity for UO₂²⁺ and Fe³⁺ is a notable feature of these polymers. The preference for Cu²⁺ and Ni²⁺ over Co²⁺ and Mn²⁺ is also consistently observed. The lower distribution ratios for Co²⁺ and Mn²⁺, particularly in the pH range of 4 to 6, are attributed to the lower stability constants and weaker ligand stabilization energies of their respective metal complexes. tsijournals.com The comparatively lower distribution ratio for Fe³⁺ compared to UO₂²⁺ may be a result of steric hindrance effects within the polymer matrix. tsijournals.com

Synthesis and Properties of Metal Polychelates

Beyond their use as ion-exchange resins, 2,4-DBO-F polymers can be used as polymeric ligands to synthesize solid metal polychelates. These are coordination polymers where metal ions are structurally integrated into the polymer backbone. ias.ac.in

The synthesis of these polychelates is typically achieved by reacting the 2,4-DBO-F polymer, dissolved in a suitable solvent mixture like DMF-methanol, with a solution of a metal salt (e.g., metal acetate). ias.ac.in The resulting solid product is a colored, amorphous polychelate that can be isolated, washed, and dried. ias.ac.in Elemental analysis of these polychelates consistently indicates a metal-to-ligand (M:L) ratio of 1:2, meaning one metal ion is complexed by two repeating units of the polymer ligand. ias.ac.in

These polychelates have been prepared with a variety of transition metals, and their properties have been characterized using spectroscopic and magnetic methods to determine their structure and geometry.

Table 2: Properties of Metal Polychelates Derived from 2,4-DBO-F Polymer

| Metal Ion | Magnetic Moment (B.M.) | Proposed Geometry |

|---|---|---|

| Cu(II) | 1.89 | Octahedral |

| Ni(II) | 3.25 | Octahedral |

| Co(II) | 3.83 | Tetrahedral |

| Oxovanadium(IV) | 1.75 | Octahedral |

| Dioxouranium(VI) | Diamagnetic | Not specified |

Data sourced from Patel, B. K., & Patel, M. M. (1990). ias.ac.in

The magnetic moment data provide insight into the electronic structure and geometry of the metal centers. For example, the magnetic moment for the Co(II) polychelate is consistent with a tetrahedral environment, while the values for Cu(II), Ni(II), and oxovanadium(IV) suggest octahedral geometries. ias.ac.in Infrared spectra of the oxovanadium(IV) and dioxouranium(VI) polychelates show characteristic sharp bands corresponding to the V=O (at 970 cm⁻¹) and U=O (at 925 cm⁻¹) stretching modes, respectively. ias.ac.in

Biological Activity and Molecular Interactions of 2,4 Dihydroxybenzaldehyde Oxime and Its Complexes

Antimicrobial Properties (In Vitro Studies)

2,4-Dihydroxybenzaldehyde (B120756) oxime and its metal complexes have demonstrated notable antimicrobial activity against a spectrum of pathogenic bacteria and fungi. The introduction of a metal ion into the molecular structure often enhances the antimicrobial efficacy of the parent oxime.

Antibacterial Activity

Schiff bases and their metal complexes derived from 2,4-dihydroxybenzaldehyde have been evaluated for their in vitro antibacterial properties against both Gram-positive and Gram-negative bacteria. One study synthesized a Schiff base by condensing 2,4-dihydroxybenzaldehyde with α-naphthylamine and subsequently formed complexes with Copper(II), Nickel(II), and Zinc(II). The antibacterial activity of these compounds was tested using the well-diffusion method against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). The results indicated that all the metal complexes exhibited stronger antibacterial activity than the free Schiff base ligand. This enhancement in activity is often attributed to the chelation theory, which suggests that the chelation of the metal ion to the ligand reduces the polarity of the metal ion, thereby increasing the lipophilicity of the complex. This increased lipophilicity facilitates the penetration of the complex through the lipid membrane of the microorganism.

Another study investigated bivalent transition metal complexes of a Schiff base derived from 2,4-dihydroxybenzaldehyde and 2-picolylamine. journalajst.com These complexes of Cobalt(II), Nickel(II), Copper(II), and Zinc(II) were screened for their antibacterial activity against Escherichia coli, Klebsiella pneumoniae (Gram-negative), Bacillus cereus, and Staphylococcus aureus (Gram-positive). journalajst.com Among the tested complexes, the copper complex demonstrated the highest activity. journalajst.com The proposed mechanism for the antibacterial action of such metal complexes involves the disruption of the cell's respiration process and the blockage of protein synthesis, which ultimately restricts the growth of the organisms.

Table 1: In Vitro Antibacterial Activity of 2,4-Dihydroxybenzaldehyde Derivatives

| Compound/Complex | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| Schiff base of 2,4-dihydroxybenzaldehyde and α-naphthylamine | Staphylococcus aureus | Active | |

| Bacillus subtilis | Active | ||

| Escherichia coli | Active | ||

| Pseudomonas aeruginosa | Active | ||